Comprehensive Technical Guide to N-Pyrimidin-2-ylhydroxylamine: Structure, Properties, and Synthetic Methodologies
Comprehensive Technical Guide to N-Pyrimidin-2-ylhydroxylamine: Structure, Properties, and Synthetic Methodologies
Executive Summary
N-pyrimidin-2-ylhydroxylamine (also known as 2(1H)-pyrimidinone, oxime) is a highly versatile nitrogen-containing heterocyclic compound. Characterized by a pyrimidine core substituted at the C2 position with a hydroxylamine moiety, this compound serves as a critical intermediate in organic synthesis, a bidentate ligand in coordination chemistry, and a valuable pharmacophore in drug discovery. This whitepaper provides an in-depth analysis of its structural dynamics, physical properties, and the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr).
Chemical Structure & Conformational Dynamics
The core structure of N-pyrimidin-2-ylhydroxylamine consists of a six-membered pyrimidine ring (containing two nitrogen atoms at the 1- and 3-positions) and an exocyclic hydroxylamine group at the 2-position.
Prototropic Tautomerism
A defining physical characteristic of this compound is its ability to undergo prototropic tautomerism. The molecule exists in a dynamic equilibrium between two primary forms:
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Amino-ol form (N-pyrimidin-2-ylhydroxylamine): The proton resides on the exocyclic nitrogen, maintaining the full aromaticity of the pyrimidine ring.
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Imino-oxo form (2(1H)-pyrimidinone, oxime): The proton migrates to one of the endocyclic pyrimidine nitrogens, resulting in a loss of formal aromaticity in favor of a conjugated imine-oxime system[1].
This tautomeric equilibrium is highly sensitive to solvent polarity, pH, and temperature. In polar protic solvents, hydrogen bonding stabilizes the imino-oxo form, which significantly impacts its binding affinity when utilized as a bioisostere in pharmaceutical target interactions.
Caption: Tautomeric equilibrium between the aromatic amino-ol and the conjugated imino-oxo forms.
Physical & Thermodynamic Properties
Understanding the physical properties of N-pyrimidin-2-ylhydroxylamine is essential for optimizing reaction conditions and predicting its pharmacokinetic behavior. The presence of multiple hydrogen bond donors and acceptors makes it highly soluble in polar solvents (e.g., ethanol, DMSO) but limits its solubility in non-polar organic solvents.
| Property | Value |
| Chemical Name | N-pyrimidin-2-ylhydroxylamine |
| Synonyms | 2(1H)-Pyrimidinone, oxime; 2-hydroxyaminopyrimidine |
| CAS Registry Number | 126382-48-7 |
| Molecular Formula | C4H5N3O |
| Molar Mass | 111.10 g/mol |
| SMILES | ONC1=NC=CC=N1 |
| Hydrogen Bond Donors | 2 (OH, NH) |
| Hydrogen Bond Acceptors | 4 (N, N, N, O) |
Synthetic Methodologies: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The synthesis of N-pyrimidin-2-ylhydroxylamine is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction using 2-chloropyrimidine and hydroxylamine.
Unlike electrophilic aromatic substitution, SNAr requires an electron-deficient aromatic ring. The two endocyclic nitrogen atoms in the pyrimidine ring are highly electronegative, creating a strong electron-withdrawing effect that renders the C2 and C4 positions highly electrophilic[2][3]. When the hydroxylamine nucleophile attacks the C2 position, the reaction proceeds through a negatively charged, electron-rich intermediate known as the Meisenheimer complex . The negative charge is resonance-stabilized by delocalization onto the adjacent electronegative ring nitrogens, drastically lowering the activation energy of the transition state[3]. Finally, the chloride leaving group is ejected, restoring the aromaticity of the system[4][5].
Caption: Step-by-step synthetic workflow for N-pyrimidin-2-ylhydroxylamine via SNAr.
Step-by-Step Experimental Protocol
Objective: To synthesize and isolate high-purity N-pyrimidin-2-ylhydroxylamine.
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Reagents: 2-Chloropyrimidine (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Diisopropylethylamine (DIPEA) or Na2CO3 (2.5 eq), Ethanol/Water (80:20 v/v).
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Reagent Activation: Suspend hydroxylamine hydrochloride in the ethanol/water solvent mixture. Add the base (DIPEA or Na2CO3) dropwise at 0 °C while stirring.
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Causality: Hydroxylamine is supplied as a stable hydrochloride salt. The base is required to deprotonate the salt, generating the active, neutral hydroxylamine nucleophile in situ. Excess base is necessary to neutralize the HCl byproduct generated during the substitution, preventing the reaction from stalling[2].
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Nucleophilic Addition: Add 2-chloropyrimidine portion-wise to the activated nucleophile solution.
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Causality: Portion-wise addition controls the exothermic nature of the initial nucleophilic attack, minimizing the risk of unwanted side reactions such as solvolysis (reaction with the ethanol solvent)[2].
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Meisenheimer Complex Formation & Elimination: Heat the mixture to 60–80 °C under reflux for 4–6 hours.
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Isolation: Cool the reaction mixture to 4 °C to induce crystallization of the product. Filter the precipitate under a vacuum and wash with cold water.
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Causality: Washing with cold water removes the highly water-soluble chloride salts (e.g., NaCl or DIPEA·HCl) while minimizing the dissolution of the target compound.
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Purification: Recrystallize the crude solid from hot ethanol to yield pure N-pyrimidin-2-ylhydroxylamine.
Analytical Characterization
To validate the success of the synthesis, the following analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR): 1H NMR in DMSO-d6 will display the characteristic pyrimidine aromatic protons (typically a doublet for the C4/C6 protons and a triplet for the C5 proton). The exocyclic OH and NH protons will appear as broad singlets, highly dependent on the tautomeric state.
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode will yield a molecular ion peak at m/z 111.10[M+H]+, confirming the molecular weight.
References
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NextSDS - 2(1H)-Pyrimidinone, oxime (9CI) — Chemical Substance Information. Available at:[Link]
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Zenodo - Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Available at:[Link]
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Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
